Regioisomeric Differentiation: N1‑Methyl / C5‑Phenyl vs. N1‑Phenyl / N4‑Unsubstituted (1‑Phenylpiperazin‑2‑one)
1‑Methyl‑5‑phenylpiperazin‑2‑one displays a calculated XLogP3‑AA of 0.6, compared to 1.1 for 1‑phenylpiperazin‑2‑one (CAS 90917‑86‑5) [1]. The lower lipophilicity of the target compound arises from the replacement of the hydrophobic N‑phenyl motif with the smaller N‑methyl group while retaining the C5‑phenyl. Additionally, the target compound possesses one H‑bond donor (the N4‑H), whereas 1‑phenylpiperazin‑2‑one has the same count but distributes its H‑bond acceptors differently (carbonyl O and N4 lone pair vs. carbonyl O and N1 lone pair) [2]. These differences are critical for fragment‑based screening where even a ΔlogP of 0.5 units can shift hit rates for hydrophobic protein pockets.
| Evidence Dimension | Calculated partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.6 |
| Comparator Or Baseline | 1-Phenylpiperazin-2-one (CAS 90917-86-5): XLogP3-AA = 1.1 |
| Quantified Difference | ΔXLogP3-AA = −0.5 (target compound less lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
A ΔlogP of 0.5 can significantly alter compound solubility, permeability, and off-target binding profiles in medicinal chemistry campaigns, directly impacting lead optimization decisions.
- [1] PubChem Computed Properties: XLogP3-AA comparison between CID 83697708 and CID 90917-86-5. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Computed Properties: H-Bond Donor Count, H-Bond Acceptor Count, and TPSA for CID 83697708 and CID 90917-86-5. View Source
